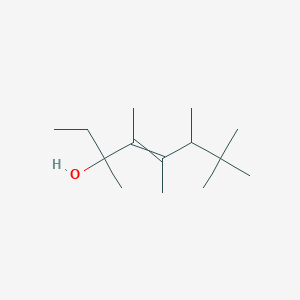
3,4,5,6,7,7-Hexamethyloct-4-en-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5,6,7,7-Hexamethyloct-4-en-3-ol: is an organic compound with the molecular formula C14H28O It is a derivative of octene, featuring multiple methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol typically involves the alkylation of octene derivatives. One common method is the hydroboration-oxidation of 3,4,5,6,7,7-hexamethyloct-4-yne, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of borane (BH3) in tetrahydrofuran (THF) for hydroboration, followed by oxidation with hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve large-scale hydroboration-oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Hydrochloric acid (HCl) for halogenation, ammonia (NH3) for amination.
Major Products:
Oxidation: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-one or 3,4,5,6,7,7-hexamethyloctanoic acid.
Reduction: Formation of 3,4,5,6,7,7-hexamethyloctane.
Substitution: Formation of 3,4,5,6,7,7-hexamethyloct-4-en-3-chloride or 3,4,5,6,7,7-hexamethyloct-4-en-3-amine.
Scientific Research Applications
Chemistry: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and polymers. Its unique structure makes it a valuable building block for designing new materials.
Biology: In biological research, this compound can be used as a model molecule to study the effects of multiple methyl groups on the biological activity of alcohols. It may also serve as a precursor for the synthesis of biologically active compounds.
Industry: In industrial applications, this compound can be used as a solvent or as an additive in lubricants and coatings. Its stability and reactivity make it suitable for various chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to hydrogen bonding, which influences the compound’s reactivity and solubility. The presence of multiple methyl groups can also affect the compound’s steric properties, impacting its ability to participate in chemical reactions.
Comparison with Similar Compounds
3,4,5,6,7,7-Hexamethyloctane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,4,5,6,7,7-Hexamethyloct-4-yne: Contains a triple bond, leading to different reactivity and applications.
3,4,5,6,7,7-Hexamethyloct-4-en-3-one: Contains a carbonyl group instead of a hydroxyl group, affecting its chemical behavior.
Uniqueness: 3,4,5,6,7,7-Hexamethyloct-4-en-3-ol is unique due to its combination of a hydroxyl group and multiple methyl groups, which confer distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications.
Properties
CAS No. |
81786-96-1 |
|---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
3,4,5,6,7,7-hexamethyloct-4-en-3-ol |
InChI |
InChI=1S/C14H28O/c1-9-14(8,15)12(4)10(2)11(3)13(5,6)7/h11,15H,9H2,1-8H3 |
InChI Key |
FJXBCOXWFRKTRP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C(=C(C)C(C)C(C)(C)C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















